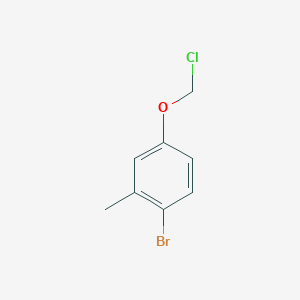
1-Bromo-4-(chloromethoxy)-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(chloromethoxy)-2-methylbenzene is an organic compound with the molecular formula C8H8BrClO It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a chloromethoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(chloromethoxy)-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-(chloromethoxy)-2-methylbenzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromine atom on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. This includes controlling the temperature, pressure, and concentration of reactants to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(chloromethoxy)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products:
Substitution: Formation of compounds like 4-(chloromethoxy)-2-methylphenol.
Oxidation: Formation of 4-(chloromethoxy)-2-methylbenzoic acid.
Reduction: Formation of 4-(chloromethoxy)-2-methylbenzene.
Scientific Research Applications
1-Bromo-4-(chloromethoxy)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(chloromethoxy)-2-methylbenzene involves its interaction with various molecular targets. The bromine and chloromethoxy groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can affect the compound’s reactivity and its ability to form bonds with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological systems.
Comparison with Similar Compounds
1-Bromo-4-chlorobenzene: Similar structure but lacks the methoxy group.
1-Bromo-4-methoxybenzene: Similar structure but lacks the chlorine atom.
4-Chloro-2-methylphenol: Similar structure but lacks the bromine atom.
Uniqueness: 1-Bromo-4-(chloromethoxy)-2-methylbenzene is unique due to the presence of both bromine and chloromethoxy groups on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications where these functional groups are required.
Properties
Molecular Formula |
C8H8BrClO |
|---|---|
Molecular Weight |
235.50 g/mol |
IUPAC Name |
1-bromo-4-(chloromethoxy)-2-methylbenzene |
InChI |
InChI=1S/C8H8BrClO/c1-6-4-7(11-5-10)2-3-8(6)9/h2-4H,5H2,1H3 |
InChI Key |
CQSKRPMHNYYMOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


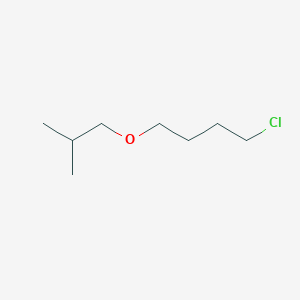
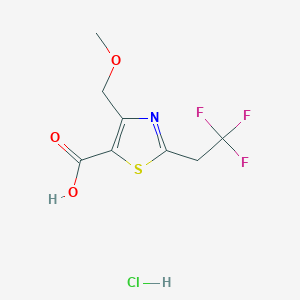

![tert-Butyl 1-(1-methyl-1H-pyrazol-4-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B15261658.png)
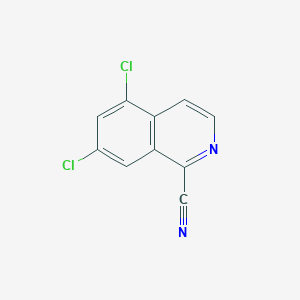
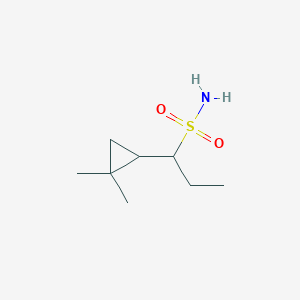
![5-(Methylamino)bicyclo[6.1.0]nonan-4-ol](/img/structure/B15261669.png)
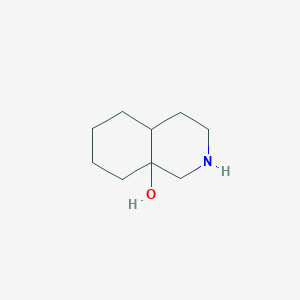
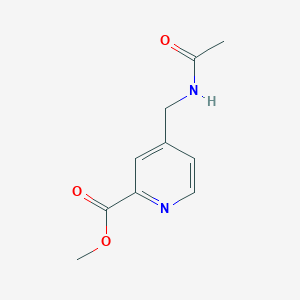



![1-[2-Amino-1-(4-bromophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B15261718.png)
![6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B15261746.png)
